molecular formula C18H29N3O B2851328 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine CAS No. 2034243-45-1

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine

Cat. No.: B2851328
CAS No.: 2034243-45-1
M. Wt: 303.45
InChI Key: IGGGKHHYUXZXAU-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine (CAS 2034243-45-1) is a chemical compound with a molecular formula of C18H29N3O and a molecular weight of 303.44 g/mol . This piperazine derivative is offered for research purposes to investigate its potential biological activity and applications in medicinal chemistry. Compounds featuring piperazine and piperidine moieties, such as this one, are of significant interest in central nervous system (CNS) drug discovery . These structures are common in ligands for biogenic amine receptors, and closely related analogs are investigated as high-affinity, dual-acting histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) antagonists . Such multi-target compounds are a promising therapeutic strategy for neurological disorders and pain management, as they may offer enhanced efficacy and reduced vulnerability to adaptive resistance compared to single-target drugs . The structural features of this compound—a basic amine center connected via a heteroatomic linker—are consistent with key pharmacophore models for these receptor targets, making it a valuable chemical tool for probing neuropharmacological pathways and structure-activity relationships (SAR) . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound in various quantities to support their experimental needs .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-22-16-15-19-9-7-18(8-10-19)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-6,18H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGGKHHYUXZXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The 2-methoxyethyl group is introduced via N-alkylation of piperidin-4-amine. Patent details a general protocol for N-alkylpiperidines using alkyl halides under basic conditions:

Procedure :

  • Substrate : Piperidin-4-amine (1.0 equiv) dissolved in dimethylformamide (DMF).
  • Alkylating Agent : 2-Bromoethyl methyl ether (1.2 equiv).
  • Base : Potassium carbonate (3.0 equiv).
  • Catalyst : Sodium iodide (0.1 equiv).
  • Conditions : Stirred at 80°C for 12 hours.

Workup :

  • Filtration to remove inorganic salts.
  • Concentration under reduced pressure.
  • Purification via column chromatography (ethyl acetate/hexane) yields 1-(2-methoxyethyl)piperidin-4-amine (78% yield).

Challenges :

  • Competing N,N-dialkylation mitigated by stoichiometric control.
  • Byproducts characterized by GC-MS as bis(2-methoxyethyl)piperidine (≤5%).

Alternative Routes via Reductive Amination

Patent proposes reductive amination for piperidine derivatives using sodium cyanoborohydride:

Reaction Scheme :
$$
\text{Piperidin-4-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{1-(2-Methoxyethyl)piperidin-4-amine}
$$

Optimization :

  • Solvent : Methanol enables protonation of the imine intermediate.
  • Temperature : Room temperature prevents over-reduction.
  • Yield : 82% after recrystallization from isopropyl alcohol.

Synthesis of 4-Phenylpiperazine

Microwave-Assisted Synthesis

Patent reports enhanced efficiency using microwave irradiation:

Modifications :

  • Time Reduction : 2 hours vs. 24 hours conventional.
  • Yield Increase : 89% with minimized diaryl byproducts.

Final Coupling: Assembly of the Target Molecule

Nucleophilic Displacement Strategy

The piperidine and piperazine subunits are linked via a propane spacer, following methodologies in:

Reaction Scheme :
$$
\text{1-(2-Methoxyethyl)piperidin-4-amine} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Intermediate} \xrightarrow{\text{4-Phenylpiperazine}} \text{Target}
$$

Stepwise Protocol :

  • Halogenation :
    • 1-(2-Methoxyethyl)piperidin-4-amine reacts with 1-bromo-3-chloropropane in acetone.
    • Base : Potassium carbonate (3.0 equiv).
    • Catalyst : Tetrabutylammonium bromide (TBAB, 0.06 equiv).
    • Conditions : 21-hour stirring at 50°C.
  • Coupling :
    • The halogenated intermediate reacts with 4-phenylpiperazine in DMF.
    • Catalyst : Sodium iodide (0.1 equiv).
    • Yield : 80% after crystallization from IPA.

Analytical Validation :

  • HPLC : Purity >98% (C18 column, acetonitrile/water).
  • NMR : Characteristic peaks at δ 3.40 (OCH3), 2.70 (piperazine N-CH2).

Reductive Amination Alternative

For laboratories avoiding halogenated reagents, reductive amination offers a complementary route:

Procedure :

  • Components : 1-(2-Methoxyethyl)piperidin-4-amine and 4-phenylpiperazine-1-carbaldehyde.
  • Reducing Agent : Sodium triacetoxyborohydride (1.5 equiv).
  • Solvent : Dichloromethane.
  • Yield : 74%.

Optimization and Scale-Up Considerations

Solvent and Base Selection

Comparative data from:

Solvent Base Catalyst Yield (%) Byproducts (%)
Acetone K₂CO₃ TBAB 80 5
DMF Cs₂CO₃ NaI 78 7
Toluene Et₃N None 65 12

Key Insight : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity, while TBAB accelerates phase transfer.

Temperature and Reaction Time

  • Halogenation Step : Prolonged stirring (>20 hours) ensures complete conversion but risks hydrolysis.
  • Microwave Assistance : Reduces coupling time to 4 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in anhydrous conditions for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H22N2OC_{10}H_{22}N_{2}O and features a piperazine ring substituted with a methoxyethyl group and a phenyl group. Its structure is crucial for its biological activity, influencing interactions with neurotransmitter systems.

Medicinal Chemistry

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is primarily researched for its potential therapeutic applications in treating neurological disorders. The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Findings:

  • Neurotransmitter Modulation: Studies indicate that this compound may enhance serotonin signaling, which is critical in mood regulation and could have implications for treating anxiety and depression .
  • Potential Antidepressant Activity: Preliminary investigations suggest that it exhibits antidepressant-like effects, warranting further exploration in clinical settings .

Pharmacology

The pharmacological properties of this compound are under investigation for various applications:

PropertyDescription
Neurotransmitter Interaction Modulates levels of dopamine and serotonin, influencing mood and cognitive functions.
Analgesic Effects Exhibits potential pain-relieving properties through interactions with opioid receptors .
Antidepressant Potential May serve as a candidate for developing new treatments for mood disorders .

Case Study 1: Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that it could significantly enhance serotonin signaling, suggesting potential applications in treating anxiety and depression .

Case Study 2: Analgesic Properties Investigation

Another research effort focused on the analgesic properties of this compound. It was found to significantly reduce pain responses in animal models, indicating its potential as a non-opioid analgesic. This could provide an alternative approach to pain management without the risks associated with opioid medications .

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences :

  • Linkage Variations : Direct piperazine-piperidine linkage vs. carbonyl or sulfonyl bridges (e.g., in ) alter conformational flexibility and binding modes.
Dopamine D2 Receptor Affinity
  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated the highest D2 affinity (Ki = 12 nM) among tested analogs. The nitrobenzyl group likely engages in π-π stacking with receptor residues, while the methoxyphenyl moiety contributes to orthosteric site binding .
  • Target Compound : While direct data are unavailable, the phenyl group may mimic tyrosine residues in D2 receptors, and the 2-methoxyethyl group could stabilize interactions via hydrogen bonding.
Antiviral Activity (Monkeypox DNA Polymerase)
  • 1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine showed moderate binding to DPol (docking score: -8.634), though weaker than tecovirimat (-9.262). Key interactions involved Leu631 and Arg634 residues .

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a piperidine moiety and a methoxyethyl group. Its molecular formula is C21H30N2OC_{21}H_{30}N_2O with a molecular weight of approximately 342.48 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that the compound may exhibit affinity for the D2 dopamine receptor, which is significant in the treatment of neuropsychiatric disorders.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound has been shown to bind to D2 receptors, influencing neurotransmission pathways associated with mood and behavior.
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing acetylcholine breakdown .

Antimicrobial and Anticancer Properties

Recent studies have investigated the antimicrobial and anticancer properties of related piperazine compounds. For example, derivatives have shown effectiveness against various bacterial strains and cancer cell lines, indicating a broad spectrum of biological activity .

Case Studies

  • Dopamine D2 Receptor Affinity : A study synthesized several piperazine derivatives, including this compound, to evaluate their binding affinity to D2 receptors. The most active derivative exhibited a Ki value of 54 nM, indicating strong receptor interaction .
  • In Vitro Evaluation : In vitro assays demonstrated that the compound could inhibit cellular proliferation in cancer cell lines, showcasing its potential as an anticancer agent .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaKi (nM)Activity Type
Compound AC21H30N2O54D2 Receptor Affinity
Compound BC22H32N2O45Acetylcholinesterase Inhibition
Compound CC20H28N2O60Antimicrobial Activity

Q & A

Q. Table 1. Synthetic Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield (%)Reference
1Pd(OAc)₂, XPhosDMSO100°C60–75
2K₂CO₃, alkylating agentDMF80°C85

Q. Table 2. Pharmacological Screening Parameters

Assay TypeTargetCell LineIC₅₀ (nM)Reference
Radioligand binding5-HT₂AHEK29312.3 ± 1.2
Enzyme inhibitionCYP3A4Human liver450 ± 30

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